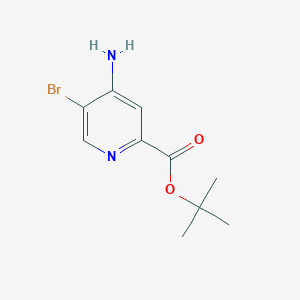

Tert-butyl 4-amino-5-bromopyridine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-5-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOVPYWDRQPVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-butyl 4-amino-5-bromopyridine-2-carboxylate: A Keystone Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of approved therapeutics. Among the myriad of available synthetic intermediates, tert-butyl 4-amino-5-bromopyridine-2-carboxylate (CAS Number: 868171-70-4) has emerged as a highly strategic and versatile building block. Its unique trifunctional nature—a nucleophilic amino group, a readily displaceable bromine atom, and a sterically influential tert-butyl ester—provides medicinal chemists with a powerful tool for constructing complex molecular libraries, especially in the realm of kinase inhibitors for oncology and inflammatory diseases.[1][2]

This technical guide offers a comprehensive overview of this key intermediate, from its fundamental properties and logical synthesis pathways to its critical applications in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this compound in their synthetic campaigns.

Core Compound Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 868171-70-4 | [3][4][5] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [3][4] |

| Molecular Weight | 273.13 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥96% | [3] |

| Storage Conditions | 2-8°C, protect from light | [4] |

| InChI Key | HBOVPYWDRQPVII-UHFFFAOYSA-N | [4] |

Synthetic Strategy: A Logic-Based Approach

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, its structure suggests a logical and robust synthetic approach based on well-established pyridine chemistry. The synthesis can be logically broken down into the sequential introduction of the required functional groups onto a pyridine core. A plausible retro-synthetic analysis points towards a multi-step sequence likely starting from a more common pyridine derivative.

A probable synthetic pathway involves the following key transformations:

-

Esterification: Introduction of the carboxylate group at the 2-position of a pyridine ring.

-

Amination: Introduction of the amino group at the 4-position.

-

Bromination: Regioselective installation of the bromine atom at the 5-position, directed by the existing activating amino group.

The diagram below illustrates a conceptual workflow for the synthesis.

Caption: A plausible synthetic route to the target compound.

Causality in Experimental Choices:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for the bromination of activated aromatic systems like aminopyridines.[6] It offers milder reaction conditions and higher selectivity compared to elemental bromine, minimizing the formation of polybrominated byproducts. The reaction is typically performed in a polar aprotic solvent like DMF to facilitate the electrophilic substitution.[6]

-

Role of the Amino Group: The amino group at the C4 position is a strong activating group, directing the electrophilic bromination to the ortho position (C5). This directing effect is crucial for the regiochemical outcome of the synthesis.

-

The tert-Butyl Ester: The tert-butyl ester serves a dual purpose. Firstly, it acts as a protecting group for the carboxylic acid, preventing unwanted side reactions. Secondly, its steric bulk can influence the conformation of the molecule and its reactivity in subsequent coupling reactions.

Core Applications in Medicinal Chemistry: Enabling Molecular Diversity

The true value of this compound lies in its ability to serve as a versatile scaffold for generating diverse libraries of compounds through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is strategically placed for reactions such as the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation).

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[7] In the context of our target molecule, this reaction enables the introduction of a wide array of aryl or heteroaryl groups at the 5-position of the pyridine ring, a common motif in kinase inhibitors.

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Generalized):

A general procedure, adaptable for the specific substrate, is as follows:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[8][9]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand.[8]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[9]

-

Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds.[10] This is particularly useful for introducing diverse amine functionalities at the 5-position of the pyridine ring, further expanding the chemical space accessible from this intermediate.

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Generalized):

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the amine (1.1-1.5 eq), a strong base like cesium carbonate or sodium tert-butoxide (1.5-2.5 eq), the palladium source (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos).[10]

-

Solvent Addition: Add an anhydrous solvent such as toluene or dioxane via syringe.[3]

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product using flash column chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: The compound is classified with the GHS07 pictogram and a "Warning" signal word. The primary hazard statement is H302: Harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C, and protect from light to prevent degradation.[4]

Conclusion

This compound stands out as a high-value intermediate for drug discovery and medicinal chemistry. Its trifunctional nature allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthetic logic, and reactivity in key cross-coupling reactions empowers researchers to unlock its full potential in the development of next-generation therapeutics. While detailed, peer-reviewed synthesis and characterization data remain somewhat elusive in public-domain literature, the principles outlined in this guide provide a robust framework for its effective utilization in a research setting.

References

-

AWS. (n.d.). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Chemdad. (n.d.). tert-Butyl 4-aMio-5-broMopyridine-2-carboxylate. Retrieved from [Link]

- Google Patents. (2014). WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.

- Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.

- Google Patents. (2020). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Google Patents. (2020). WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.

-

MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

Supporting Information. (n.d.). 1 - Supporting Information. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy Methyl 4-amino-5-bromopicolinate | 1782230-72-1 [smolecule.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 5. tert-Butyl 4-amino-5-bromopicolinate | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

tert-butyl 4-amino-5-bromopyridine-2-carboxylate molecular weight

An In-Depth Technical Guide to tert-Butyl 4-amino-5-bromopyridine-2-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and handling, offering field-proven insights into its utility and experimental considerations.

Core Molecular Characteristics

This compound is a substituted pyridine derivative valued for its specific arrangement of functional groups, which makes it a versatile intermediate in organic synthesis.

Physicochemical Properties

A precise understanding of the compound's properties is the foundation of its effective application in research and development. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Weight | 273.13 g/mol | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |

| CAS Number | 868171-70-4 | [1] |

| Physical Form | Solid | |

| Typical Purity | ≥96% | [1][2] |

| Storage Temperature | 2-8°C, protect from light | |

| InChI Key | HBOVPYWDRQPVII-UHFFFAOYSA-N |

Structural Analysis

The molecule's utility stems from the interplay of its three key functional groups attached to the pyridine core: the bromo group, the amino group, and the tert-butyl carboxylate.

Caption: Chemical structure of the title compound.

-

Bromo Group (Br) at C5: This halogen serves as a versatile synthetic handle. It is strategically positioned for facile participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[3]

-

Amino Group (NH₂) at C4: This nucleophilic group can be readily acylated, alkylated, or used as a directing group. Its presence is crucial for forming amide bonds or for further functionalization in multi-step syntheses.

-

tert-Butyl Carboxylate Group (CO₂tBu) at C2: This ester acts as a protecting group for the carboxylic acid. The bulky tert-butyl group prevents unwanted reactions at the carboxylate position and can be selectively removed under specific acidic conditions (e.g., with trifluoroacetic acid) without affecting other parts of the molecule.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not detailed in the initial search, a logical synthetic route can be constructed based on established pyridine chemistry. The process would likely involve the introduction of the required functional groups onto a pyridine precursor.

Retrosynthetic Analysis and Proposed Workflow

A plausible synthetic strategy involves starting from a pre-functionalized pyridine ring. The key steps would be bromination, amination, and esterification, with the order of these steps being critical to achieving the desired isomer.

Caption: A generalized synthetic workflow.

Exemplary Experimental Protocol

The following protocol is a representative, hypothetical procedure based on common organic chemistry transformations for similar heterocyclic compounds.[4][5]

Objective: To synthesize this compound.

Materials:

-

A suitable 4-aminopyridine-2-carboxylic acid precursor

-

N-Bromosuccinimide (NBS)

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC) or similar coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Bromination: Dissolve the 4-aminopyridine-2-carboxylic acid precursor in a suitable solvent like DCM. Add N-Bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin-Layer Chromatography (TLC).

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Esterification: Dissolve the crude bromo-acid in anhydrous DCM. Add tert-butanol, followed by catalytic amounts of DMAP. Add DCC portion-wise at 0°C.

-

Reaction Monitoring: Stir the mixture overnight at room temperature. Monitor the reaction progress by TLC.

-

Purification: Upon completion, filter the reaction mixture to remove dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield the final compound.

Applications in Drug Discovery and Development

This molecule is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is incorporated into larger, more complex molecules designed for therapeutic activity.

Role as a Heterocyclic Building Block

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound provides a pre-functionalized pyridine core, accelerating the synthesis of new chemical entities. Its utility is primarily in:

-

Fragment-Based Drug Discovery (FBDD): As a "fragment," it can be used in screening campaigns to identify initial, low-affinity binders to a biological target.[6][7] The functional groups then allow for the systematic elaboration of these initial hits to improve potency and selectivity.

-

Lead Optimization: In later stages of drug development, this intermediate can be used to modify existing lead compounds. For instance, the bromo- group allows for the exploration of different substituents at the C5 position via cross-coupling, enabling the fine-tuning of a molecule's Structure-Activity Relationship (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

Caption: Role in a typical drug discovery workflow.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the compound is critical for its use in synthesis, as impurities can lead to unwanted side reactions and complicate purification of the final product. Commercial suppliers typically provide a Certificate of Analysis with data from the following techniques.[1]

Standard Analytical Workflow:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence and connectivity of protons. Expected signals would include those for the pyridine ring protons, the amino group protons, and the characteristic singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight (273.13 g/mol ) and assess purity. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound, typically reported as a percentage (e.g., >96%).[1]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound should be handled by trained personnel in a well-ventilated area.

Hazard Identification

Based on available safety data sheets (SDS), the compound presents the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Hazard Statements: H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation.[8][9]

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[8] Protect from light.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

This guide provides a foundational understanding of this compound, grounding its practical application in solid scientific principles and established laboratory practices. Its versatile structure ensures its continued relevance as a valuable intermediate in the pursuit of novel chemical entities.

References

-

Chemsrc. CAS#:868171-70-4 | this compound. [Online] Available at: [Link]

-

PubMed. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Online] Available at: [Link]

- Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

-

Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Online] Available at: [Link]

Sources

- 1. 868171-70-4 | this compound - Moldb [moldb.com]

- 2. CAS#:868171-70-4 | this compound | Chemsrc [chemsrc.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 6. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to tert-Butyl 4-Amino-5-bromopyridine-2-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of pharmaceuticals. Within this class of compounds, tert-butyl 4-amino-5-bromopyridine-2-carboxylate (CAS No. 868171-70-4) has emerged as a particularly valuable and versatile building block. This guide provides a comprehensive overview of its chemical attributes, a detailed synthesis protocol, thorough characterization data, and its strategic application in the development of innovative therapeutics, particularly in the realm of kinase inhibitors.

The strategic placement of the amino, bromo, and tert-butyl carboxylate groups on the pyridine ring offers a trifecta of synthetic handles. The bromine atom at the 5-position serves as a prime site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The amino group at the 4-position can be readily functionalized or can participate in crucial interactions with biological targets. Finally, the tert-butyl ester at the 2-position acts as a protecting group for the carboxylic acid, which can be deprotected in later synthetic steps to introduce another point of diversity or a key binding motif. This multi-functional nature allows for the efficient construction of complex molecular architectures, accelerating the drug discovery process.

IUPAC Nomenclature and Structural Elucidation

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The numbering of the pyridine ring begins at the nitrogen atom, with the substituents positioned accordingly.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and for its formulation and delivery as part of a potential drug substance.

| Property | Value | Reference |

| CAS Number | 868171-70-4 | |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | |

| Molecular Weight | 273.13 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Purity | Typically ≥97% |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative method for its laboratory-scale preparation.

Reaction Scheme

Caption: Synthetic route to this compound.

Step-by-Step Methodology

Step 1: Bromination of Methyl 4-aminopicolinate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-aminopicolinate (1.0 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate, methyl 4-amino-5-bromopicolinate, is collected by filtration, washed with cold water, and dried under vacuum.[1]

Step 2: Hydrolysis and Esterification

-

Hydrolysis: Suspend the crude methyl 4-amino-5-bromopicolinate (1.0 equivalent) in a mixture of water and a suitable alcohol (e.g., methanol or ethanol). Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-3 hours, or until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 3-4. The resulting precipitate, 4-amino-5-bromopicolinic acid, is collected by filtration and dried.

-

Boc Protection and Esterification: To a solution of the 4-amino-5-bromopicolinic acid (1.0 equivalent) in tert-butanol, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the mixture at room temperature overnight.

-

Purification: Concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound, as a solid.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below is a summary of the expected spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While experimental data can vary slightly based on the solvent and instrument, the following are the expected chemical shifts and multiplicities.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H-6 |

| ~7.95 | s | 1H | H-3 |

| ~4.80 | br s | 2H | -NH₂ |

| ~1.60 | s | 9H | -C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C=O |

| ~155.0 | C-4 |

| ~150.0 | C-2 |

| ~140.0 | C-6 |

| ~112.0 | C-3 |

| ~108.0 | C-5 |

| ~82.0 | -C(CH₃)₃ |

| ~28.0 | -C(CH₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 274.0 and 276.0, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amino group) |

| 2980-2930 | C-H stretching (tert-butyl group) |

| ~1720 | C=O stretching (ester) |

| ~1600, ~1480 | C=C and C=N stretching (pyridine ring) |

| ~1250, ~1150 | C-O stretching (ester) |

| ~600-500 | C-Br stretching |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a strategic intermediate in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors.[2][3] Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Role in the Synthesis of Targeted Therapeutics

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination . These powerful reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are often crucial for achieving potent and selective inhibition of the target kinase.

Illustrative Synthetic Application: A Generalized Kinase Inhibitor Scaffold

The following workflow illustrates how this compound can be utilized to generate a library of potential kinase inhibitors.

Caption: Versatile synthetic pathways from the core intermediate to diverse inhibitor scaffolds.

This strategic approach enables the rapid exploration of the chemical space around the pyridine core, facilitating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, various patented kinase inhibitors utilize substituted aminopyridine cores that can be accessed through intermediates like the one discussed in this guide.

Conclusion: An Indispensable Tool for Medicinal Chemists

References

- General NMR and MS Data for Organic Compounds. Wiley-VCH. (This is a general reference for spectroscopic techniques).

- Supporting Information for various organic syntheses. (This represents a general collection of supporting information from various journal articles where similar compounds are characterized).

-

Tert-butyl 3-(2-amino-5-bromopyridine-3-sulfonamido)-2-hydroxypropylcarbamate. PubChem. [Link]

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (This is a general reference for NMR spectra).

-

Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. ResearchGate. [Link]

-

4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (A general textbook reference for NMR spectroscopy).

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

-

Tert-butyl 5-bromo-4-methoxypyridine-2-carboxylate. PubChem. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

-

FT-IR spectrum of tert-butyl... ResearchGate. [Link]

-

Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Atlantis Press. [Link]

-

2-(Boc-amino)-5-bromopyridine. LookChem. [Link]

-

infrared spectrum of 2-bromo-2-methylpropane... Doc Brown's Chemistry. [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. PMC. [Link]

-

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. PubChem. [Link]

-

Observed and calculated IR spectrum of 2-amino-5-... ResearchGate. [Link]

-

4-Aminobutanoic acid, 2TBDMS derivative. NIST WebBook. [Link]

-

T-butylamine, compound with boron trihydride. NIST WebBook. [Link]

Sources

physical and chemical properties of tert-butyl 4-amino-5-bromopyridine-2-carboxylate

An In-depth Technical Guide to tert-Butyl 4-amino-5-bromopyridine-2-carboxylate: Properties, Synthesis, and Applications

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound (CAS No. 868171-70-4) is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry community.[1][2] Its pyridine core is decorated with three distinct functional groups: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a sterically hindered tert-butyl ester. This strategic arrangement of functionalities makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[3] This guide provides a comprehensive overview of its known physical and chemical properties, a detailed examination of its spectroscopic characteristics, a plausible synthetic route, and an exploration of its reactivity and potential applications in pharmaceutical research.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While it is commercially available as a solid, specific experimental data such as a precise melting point are not widely reported in peer-reviewed literature and are primarily found in supplier databases.[2][4]

| Property | Value | Source(s) |

| CAS Number | 868171-70-4 | [1][2] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 273.13 g/mol | [1] |

| Appearance | Solid; often described as a powder. | [2] |

| Purity | Typically ≥96% | [1][2] |

| Storage Conditions | 2-8°C, protect from light. | [2] |

| IUPAC Name | This compound | N/A |

| InChI Key | HBOVPYWDRQPVII-UHFFFAOYSA-N | [2] |

Solubility Profile (Predicted): Based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, methanol, and dimethyl sulfoxide (DMSO). Its polarity is moderate, but the presence of the amino group and pyridine nitrogen may allow for limited solubility in acidic aqueous solutions.

Spectroscopic Profile: A Theoretical Analysis

¹H NMR Spectroscopy

-

tert-Butyl Protons (C(CH₃)₃): A sharp singlet would be expected at approximately δ 1.5-1.6 ppm . This signal would integrate to 9 protons. The chemical shift is characteristic of a tert-butyl ester group.[5]

-

Amino Protons (NH₂): A broad singlet is anticipated in the range of δ 4.5-6.5 ppm , integrating to 2 protons. The exact chemical shift and broadness would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and proton exchange.

-

Pyridine Ring Protons (Ar-H): Two singlets are expected for the two protons on the pyridine ring.

-

The proton at the C3 position (adjacent to the ester) would likely appear around δ 7.3-7.5 ppm .

-

The proton at the C6 position (adjacent to the nitrogen) would be expected further downfield, likely around δ 8.0-8.2 ppm . The lack of adjacent protons results in singlets for both aromatic signals.

-

¹³C NMR Spectroscopy

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon at δ 80-82 ppm and one for the three equivalent methyl carbons at δ 28-29 ppm .[5]

-

Carbonyl Carbon (C=O): The ester carbonyl carbon would appear in the typical downfield region of δ 164-166 ppm .

-

Pyridine Ring Carbons: Five distinct signals are predicted.

-

C2 (C-COOtBu): ~δ 150-155 ppm

-

C3 (CH): ~δ 110-115 ppm

-

C4 (C-NH₂): ~δ 155-160 ppm (highly influenced by the amino group)

-

C5 (C-Br): ~δ 95-100 ppm (upfield shift due to halogen)

-

C6 (CH): ~δ 145-150 ppm

-

Mass Spectrometry (MS)

In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units would be expected.

-

[M+H]⁺ for ⁷⁹Br: m/z 273.03

-

[M+H]⁺ for ⁸¹Br: m/z 275.03

Chemical Properties and Reactivity

The synthetic utility of this molecule stems from the orthogonal reactivity of its three key functional groups. This allows for selective, stepwise modification, making it a powerful tool for building molecular diversity.

Caption: Key reactive sites of the title compound.

-

The 4-Amino Group: This primary amine is a potent nucleophile and a directing group. It can readily undergo acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, and N-alkylation reactions.

-

The 5-Bromo Atom: The bromine atom is strategically positioned for a wide array of transition-metal-catalyzed cross-coupling reactions. This is arguably its most valuable feature for drug discovery programs.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst forms a new C-C bond, enabling the introduction of various aryl or heteroaryl substituents.[6]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines or anilines forms a C-N bond, providing access to more complex diamine scaffolds.[7]

-

Sonogashira Coupling: Coupling with terminal alkynes introduces C-C triple bonds, useful for constructing rigid linkers or further functionalization.

-

-

The 2-tert-Butyl Ester: The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to many nucleophilic and basic conditions used in cross-coupling reactions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to unmask the carboxylic acid for subsequent amide coupling or other transformations.

Representative Synthesis Protocol

While the exact industrial synthesis is proprietary, a logical and robust laboratory-scale synthesis can be designed based on established chemical transformations of pyridine derivatives.[8] The following protocol is a representative, two-step procedure starting from 4-aminopyridine-2-carboxylic acid.

Rationale: The synthesis first introduces the bromine atom via electrophilic bromination, a standard reaction for activated pyridine rings. The subsequent esterification is designed to form the bulky tert-butyl ester, a reaction that often requires specific activation of the carboxylic acid.

Caption: Representative workflow for the synthesis.

Step 1: Synthesis of 4-Amino-5-bromopyridine-2-carboxylic Acid

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-aminopyridine-2-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile or DMF.

-

Bromination: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5°C.

-

Causality: The amino group at the C4 position is strongly activating, directing the electrophilic bromine to the adjacent C5 position. NBS is a mild and safe source of electrophilic bromine.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. The product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of this compound

-

Setup: In a separate dry flask under an inert atmosphere, suspend the crude 4-amino-5-bromopyridine-2-carboxylic acid (1.0 eq) in a mixture of THF and tert-butanol.

-

Activation/Esterification: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Causality: The carboxylic acid reacts with Boc₂O to form a mixed anhydride intermediate. This highly activated species is then attacked by tert-butanol, facilitated by the nucleophilic catalyst DMAP, to form the sterically hindered tert-butyl ester.

-

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction for the consumption of the starting material.

-

Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final compound.

Applications in Medicinal Chemistry

This compound is a quintessential example of a "Fragment" or "Building Block" used in drug discovery.[9] Its pre-functionalized nature allows for rapid elaboration into libraries of more complex molecules for screening. The 4-amino-5-bromopyridine motif is found in a number of patented compounds, particularly kinase inhibitors, where the aminopyridine can form key hydrogen bond interactions with the hinge region of the enzyme's active site.[10][11]

-

Scaffold for Kinase Inhibitors: The core structure can be used to synthesize inhibitors of various protein kinases, which are crucial targets in oncology. The bromine atom provides a handle to introduce a larger substituent that can occupy the hydrophobic pocket of the kinase, while the amino group interacts with the hinge.

-

Synthesis of Fused Heterocycles: The amino and carboxylate groups can be used in cyclization reactions to build fused bicyclic systems, such as pyrido[4,3-d]pyrimidines, which are also privileged structures in medicinal chemistry.

-

Lead Optimization: In a lead optimization campaign, replacing a phenyl ring with a pyridine ring can improve physicochemical properties such as aqueous solubility and metabolic stability, potentially leading to a more "drug-like" candidate.[9]

Safety and Handling

According to available safety data, this compound is classified with the GHS07 pictogram and a "Warning" signal word.[2]

-

Hazard Statements: H302 (Harmful if swallowed). May cause skin and eye irritation.

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) and protect from light to ensure long-term stability.[2]

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Amadis Chemical. (n.d.). 2-Pyridinecarboxylic acid,4-amino-5-bromo-1,1-Dimethylethyl ester CAS NO.868171-70-4. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:868171-70-4 | this compound. Retrieved from [Link]

-

Supporting Information Document. (n.d.). General procedure for the synthesis of tert-butyl carbamates. Retrieved from [Link]

-

LookChem. (n.d.). Pharmaceutical Grade CAS 868171-70-4 with competitive price. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

ACS Publications. (2003). Siloxane-Based Cross-Coupling of Bromopyridine Derivatives. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 5-bromo-4-methoxypyridine-2-carboxylate. Retrieved from [Link]

- Google Patents. (2014). Synthetic method of 2-amino-4-bromopyridine.

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link]

- Google Patents. (2018). Protein kinase B inhibitors.

-

RSC Publishing. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Retrieved from [Link]

-

MedChemica. (n.d.). Publications & Patents. Retrieved from [Link]

-

Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2021). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 868171-70-4 | this compound - Moldb [moldb.com]

- 2. This compound | 868171-70-4 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:868171-70-4 | this compound | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 11. medchemica.com [medchemica.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl 4-amino-5-bromopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 4-amino-5-bromopyridine-2-carboxylate. As a crucial analytical technique in organic chemistry, ¹H NMR spectroscopy offers invaluable insights into molecular structure. This document will dissect the expected spectral features of the title compound, grounded in fundamental principles of chemical shift, spin-spin coupling, and substituent effects, to provide a robust framework for structural verification and purity assessment.

Molecular Structure and Predicted Spectral Features

The structure of this compound contains several distinct proton environments, which will give rise to a characteristic ¹H NMR spectrum. The substituents on the pyridine ring—an amino group (-NH₂), a bromine atom (-Br), and a tert-butyl carboxylate group (-COOtBu)—exert significant electronic effects that dictate the chemical shifts of the aromatic protons.

The key proton environments are:

-

Two aromatic protons on the pyridine ring (H-3 and H-6).

-

Two protons of the primary amine (-NH₂).

-

Nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

Understanding the electronic nature of the substituents is paramount for predicting the spectrum. The amino group is a strong electron-donating group (EDG) that increases electron density, particularly at the ortho and para positions, causing an upfield shift (lower ppm) of nearby protons.[1][2] Conversely, the tert-butyl carboxylate group is electron-withdrawing, decreasing electron density and causing a downfield shift (higher ppm). Bromine exhibits a dual role; it is electron-withdrawing by induction but electron-donating by resonance, with the inductive effect typically dominating, leading to a net deshielding effect.

Detailed ¹H NMR Spectral Analysis

A thorough analysis of the spectrum involves predicting the chemical shift (δ), integration, and multiplicity for each signal.

Aromatic Region: Pyridine Ring Protons (H-3 and H-6)

-

H-6 Proton: This proton is positioned ortho to the powerful electron-donating amino group. This proximity results in significant shielding, shifting its resonance considerably upfield. It is also meta to the bromine and the carboxylate group, whose effects are less pronounced at this distance.

-

H-3 Proton: This proton is adjacent (ortho) to the electron-withdrawing carboxylate group, which strongly deshields it, moving its signal downfield. It is meta to the amino group, receiving a weaker shielding effect.

Multiplicity: The H-3 and H-6 protons are separated by four bonds. In aromatic systems, this can sometimes lead to a small long-range coupling known as meta-coupling (⁴J), typically in the range of 2-3 Hz.[2][3] However, in many cases, especially on spectrometers with lower to moderate field strengths, this coupling may not be resolved. Therefore, both H-3 and H-6 are expected to appear as sharp singlets .

Amine Protons (-NH₂)

The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature.[4] These protons can participate in hydrogen bonding and undergo chemical exchange.

-

Appearance: They typically appear as a broad singlet .[4][5]

-

Integration: The signal will integrate to two protons.

-

Coupling: Due to chemical exchange, coupling to other protons is usually not observed.[4]

Aliphatic Region: Tert-butyl Protons (-C(CH₃)₃)

The tert-butyl group provides a simple and highly recognizable signal.

-

Appearance: The nine protons of the three methyl groups are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. They will appear as a single, sharp singlet .

-

Integration: This signal will be the largest in the spectrum, integrating to nine protons.

-

Chemical Shift: It will resonate in the typical upfield aliphatic region, expected around 1.5 ppm.[6]

Summary of Predicted ¹H NMR Data

The expected spectral data is summarized in the table below. Note that the chemical shift for the amine protons is an approximate range.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl (-C(CH₃)₃) | ~ 1.5 - 1.6 | Singlet (s) | 9H |

| Amino (-NH₂) | ~ 4.5 - 5.5 (broad) | Broad Singlet (br s) | 2H |

| Pyridine H-6 | ~ 6.5 - 7.0 | Singlet (s) | 1H |

| Pyridine H-3 | ~ 8.0 - 8.2 | Singlet (s) | 1H |

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure with key protons labeled for clarity.

Caption: Molecular structure of the title compound with key protons highlighted.

Experimental Protocol for ¹H NMR Spectroscopy

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.

A. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons where observation is critical, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as it slows down the exchange rate.

-

Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.5-0.6 mL of the chosen deuterated solvent.[1]

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

B. Spectrometer Setup and Data Acquisition

-

Insertion and Locking: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp lines and high resolution.[1]

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically adequate for a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

-

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. Apply phase correction and baseline correction to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

The ¹H NMR spectrum of this compound is highly informative and readily interpretable. The presence of two distinct singlets in the aromatic region, a broad singlet for the amine, and a prominent nine-proton singlet in the aliphatic region provides a definitive fingerprint for this molecule. This guide provides the foundational knowledge for researchers to confidently use ¹H NMR spectroscopy to verify the structural integrity and purity of this important chemical intermediate in their research and development endeavors. For ambiguous cases or complex mixtures, advanced 2D NMR techniques such as COSY and HSQC can provide further structural elucidation.[1]

References

- Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.

- Rasala, D. ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235 (1993).

- OpenOChem Learn. Interpreting ¹H NMR Spectra.

- YouTube.

- University of Regensburg. ¹H NMR Spectroscopy Handout.

- University of Puget Sound.

- Supporting Information.

Sources

A Technical Guide to tert-Butyl 4-Amino-5-Bromopyridine-2-Carboxylate: Sourcing, Synthesis, and Application

Introduction

tert-Butyl 4-amino-5-bromopyridine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its strategic placement of an amino group, a bromine atom, and a bulky tert-butyl ester on the pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, outlines a representative synthetic protocol, and discusses its applications, particularly in the realm of drug discovery. The compound is identified by the CAS Number 868171-70-4.[1][2][3]

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. The purity of the commercially available compound is typically around 96%.[1][3] When sourcing this reagent, it is crucial to consider the purity, quantity, and the supplier's quality control documentation, such as Certificates of Analysis (CoA), NMR, HPLC, and LC-MS data.

Below is a comparative table of prominent suppliers offering this compound:

| Supplier | Product Name | CAS Number | Purity |

| Sigma-Aldrich | This compound | 868171-70-4 | 96%[1] |

| Fisher Scientific | This compound | 868171-70-4 | Not specified[2] |

| Moldb | This compound | 868171-70-4 | 96%[3] |

| Chem-Impex | This compound | 868171-70-4 | >95% |

| AstaTech | This compound | 868171-70-4 | Not specified |

Physicochemical and Safety Data

Understanding the fundamental properties and safety profile of a chemical is paramount for its proper handling and application in a laboratory setting.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C10H13BrN2O2 | [1][3] |

| Molecular Weight | 273.13 g/mol | [3] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Safety and Handling Information:

This compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[4][5]

Synthetic Pathways and Methodologies

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A common synthetic strategy involves the functionalization of a pre-existing pyridine ring. A plausible multi-step synthesis is outlined below.

Proposed Synthetic Workflow

The synthesis can be envisioned as a sequence of reactions starting from a suitable pyridine precursor, such as 2,4-dihydroxypyridine. The workflow would involve nitration, bromination, chlorination, amination, and finally, esterification and protection.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example and may require optimization.

-

Nitration of 2,4-Dichloropyridine:

-

To a stirred solution of 2,4-dichloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-5-nitropyridine.

-

-

Selective Amination:

-

In a sealed vessel, dissolve 2,4-dichloro-5-nitropyridine in a solution of ammonia in ethanol.

-

Heat the mixture to 100°C for 24 hours.

-

Cool the reaction to room temperature, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to afford 4-amino-2-chloro-5-nitropyridine.

-

-

Sandmeyer Reaction:

-

Dissolve 4-amino-2-chloro-5-nitropyridine in aqueous hydrobromic acid.

-

Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise.

-

Add a solution of copper(I) bromide in hydrobromic acid and warm the mixture to 60°C.

-

After 2 hours, cool the reaction, neutralize with sodium hydroxide, and extract with dichloromethane.

-

Dry the organic layer and concentrate to give 4-amino-5-bromo-2-chloropyridine.

-

-

Palladium-Catalyzed Carboxylation:

-

To a solution of 4-amino-5-bromo-2-chloropyridine in tert-butanol, add palladium(II) acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a base such as triethylamine.

-

Pressurize the reaction vessel with carbon monoxide (CO) gas.

-

Heat the reaction to 80°C for 18 hours.

-

Cool the mixture, filter through celite, and concentrate the filtrate.

-

Purify the crude product by silica gel chromatography to obtain this compound.

-

Applications in Drug Discovery and Chemical Biology

The unique arrangement of functional groups in this compound makes it a valuable intermediate in the synthesis of novel bioactive molecules.

-

Scaffold for Library Synthesis: The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 5-position.

-

Modulation of Physicochemical Properties: The pyridine core is a common motif in pharmaceuticals, and modifications on this scaffold can fine-tune properties such as solubility, metabolic stability, and target binding affinity.[6][7]

-

Fragment-Based Drug Design: This compound can be considered a "fragment" that can be elaborated into more potent and selective drug candidates.[6][7]

Caption: Versatility of the core scaffold in cross-coupling reactions.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in medicinal chemistry. Its trifunctional nature allows for selective modifications, making it an ideal starting material for the synthesis of diverse chemical libraries aimed at the discovery of new therapeutic agents. Proper handling and an understanding of its reactivity are essential for its effective utilization in research and development.

References

-

Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed. (URL: [Link])

-

Synthesis of metal binding artificial amino acids a thesis submited to the graduate school of natural and. (URL: [Link])

-

(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (URL: [Link])

-

Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem. (URL: [Link])

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google P

-

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - Virtuous Lifesciences. (URL: [Link])

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. (URL: [Link])

Sources

- 1. This compound | 868171-70-4 [sigmaaldrich.com]

- 2. eMolecules this compound | 868171-70-4 | Fisher Scientific [fishersci.com]

- 3. 868171-70-4 | this compound - Moldb [moldb.com]

- 4. aksci.com [aksci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 4-amino-5-bromopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust synthetic pathway to obtain tert-butyl 4-amino-5-bromopyridine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the formation of the precursor, tert-butyl 4-aminopyridine-2-carboxylate, and its subsequent selective bromination. This document delves into the mechanistic underpinnings of each transformation, offering detailed experimental protocols and insights into the rationale behind the chosen synthetic strategy.

Physicochemical Properties of the Target Compound

| Property | Value |

| CAS Number | 868171-70-4[1][2] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂[1][2] |

| Molecular Weight | 273.13 g/mol [2] |

| Appearance | Solid[1] |

| Purity | Typically ≥96%[1][2] |

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-step sequence starting from 4-aminopyridine-2-carboxylic acid. This strategy involves:

-

Esterification: The protection of the carboxylic acid functionality as a tert-butyl ester. This is a crucial step to prevent unwanted side reactions during the subsequent bromination.

-

Selective Bromination: The regioselective introduction of a bromine atom at the 5-position of the pyridine ring. The directing effects of the existing substituents on the ring are key to achieving high selectivity.

Caption: Two-step synthetic pathway.

Step 1: Synthesis of 4-Aminopyridine-2-carboxylic Acid (Precursor)

A reliable method for the preparation of 4-aminopyridine-2-carboxylic acid involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).

Experimental Protocol:

A suspension of Picloram (8 g, 33 mmol) and 10% Palladium on carbon (1.2 g) in a 10% aqueous solution of lithium hydroxide (44 mL) is prepared in a pressure vessel.[3] The vessel is purged with hydrogen gas twice before being pressurized to 45 PSI with hydrogen.[3] The reaction mixture is stirred at 40°C for 4 hours, after which the temperature is raised to 70°C for an additional 12 hours.[3]

Upon completion, the reaction mixture is cooled and filtered through celite to remove the catalyst. The filtrate is then acidified to a pH of 3 with concentrated hydrochloric acid, leading to the precipitation of the product.[3] The resulting solid is collected by filtration and dried under vacuum to yield 4-aminopyridine-2-carboxylic acid as a beige solid.[3]

Step 2: Esterification to tert-Butyl 4-aminopyridine-2-carboxylate

The tert-butyl ester is introduced to protect the carboxylic acid. A common and effective method for this transformation is the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Causality Behind Experimental Choices:

-

Di-tert-butyl dicarbonate ((Boc)₂O): This reagent serves as an efficient source of the tert-butoxycarbonyl group. In the presence of a nucleophilic catalyst like DMAP, it forms a highly reactive intermediate that readily esterifies the carboxylic acid.

-

4-(Dimethylamino)pyridine (DMAP): DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive acylpyridinium intermediate with (Boc)₂O.

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to ensure the solubility of the reagents and to prevent interference with the reaction.

Experimental Protocol:

To a solution of 4-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, 4-(dimethylamino)pyridine (DMAP, 0.1 eq) is added. The mixture is stirred at room temperature until the starting material is fully dissolved. Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is then added portion-wise. The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 4-aminopyridine-2-carboxylate.

Step 3: Selective Bromination

The final step is the regioselective bromination of tert-butyl 4-aminopyridine-2-carboxylate. The directing effects of the substituents on the pyridine ring are crucial for the success of this reaction.

Mechanistic Insights and Directing Effects:

The 4-amino group is a strong activating group and an ortho,para-director due to its ability to donate electron density to the pyridine ring through resonance.[4][5] The 2-tert-butoxycarbonyl group is a deactivating group and a meta-director. The combined influence of these two groups strongly directs the incoming electrophile (bromine) to the 5-position, which is ortho to the amino group and meta to the ester group.

Caption: Directing effects on the pyridine ring.

Experimental Protocol:

To a solution of tert-butyl 4-aminopyridine-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise at 0°C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The reaction is monitored by TLC.

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Summary of Reagents and Conditions

| Step | Starting Material | Reagents | Solvent | Temperature | Time |

| Precursor Synthesis | Picloram | 10% Pd/C, H₂, 10% aq. LiOH | Water | 40°C then 70°C | 16 h |

| Esterification | 4-Aminopyridine-2-carboxylic acid | (Boc)₂O, DMAP | Dichloromethane | Room Temp. | 12-24 h |

| Bromination | tert-Butyl 4-aminopyridine-2-carboxylate | N-Bromosuccinimide | Dichloromethane | 0°C to Room Temp. | 2-4 h |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Picloram is a herbicide and should be handled with care.

-

N-bromosuccinimide is a corrosive and lachrymatory substance. Avoid inhalation and contact with skin.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. These include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the bromination.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.).

- This compound | 868171-70-4. (n.d.). Sigma-Aldrich.

- tert-Butyl 4-amino-5-bromopyridine-2-carboxyl

- Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- tert-butyl 4-(6-aminopyridin-3-yl)

- C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system. (n.d.).

- Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.

- 4-Aminopyridine-2-carboxylic acid synthesis. (n.d.). Chemicalbook.

- Mechanistic studies on the 4-selective etherification of 3-bromopyridine. (n.d.).

- Halogenation of the 3-position of pyridines through Zincke imine intermedi

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

- Directing Effects. (n.d.). Save My Exams.

- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).

- Substituent Effects. (n.d.). Lumen Learning - Organic Chemistry II.

- 4-Bromopyridine. (n.d.).

- 4-AMINO-5-BROMOPYRIDINE-2-CARBOXYLIC ACID. (n.d.). CymitQuimica.

- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (n.d.).

- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). MDPI.

- Synthetic method of 2-amino-4-bromopyridine. (n.d.).

- Synthesis of metal binding artificial amino acids. (2014). Middle East Technical University.

- tert-Butyl 4-(2-aminopyridin-3-ylamino)

- Switchable Site-Selective Benzanilide C(sp 2 )

- Synthetic method of 2-amino-4-bromopyridine. (n.d.).

- Process For Producing 4 Aminopyridines. (n.d.). Quick Company.

- 4-Amino-5-bromopyridine-3-carboxylic acid. (n.d.). Synchem.

- Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. (n.d.).

- A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. (n.d.).

- Conversion of Carboxylic Acids into Esters without Use of Alcohols. (n.d.).

- Synthesis of n-butyl esters of the various carboxylic acids with Ph 3... (n.d.).

- Convenient preparations of t-butyl esters and ethers from t-butanol. (1997). Semantic Scholar.

Sources

- 1. 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C—H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. savemyexams.com [savemyexams.com]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

Methodological & Application

Synthetic Strategies for Tert-butyl 4-amino-5-bromopyridine-2-carboxylate: An Application and Protocol Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes toward tert-butyl 4-amino-5-bromopyridine-2-carboxylate, a key building block in contemporary drug discovery and development. The document outlines detailed, field-proven protocols, explains the mechanistic rationale behind experimental choices, and offers insights into process optimization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers, medicinal chemists, and process development scientists.

Introduction: Significance of the Target Moiety

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry. Its structural features—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a sterically hindered ester—make it a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for sequential and regioselective modifications, providing a robust entry point for generating libraries of compounds for screening and lead optimization in various therapeutic areas.

This guide details a logical and efficient two-step synthetic sequence starting from the readily available 4-aminopyridine-2-carboxylic acid. The proposed pathway prioritizes safety, scalability, and purity.

Recommended Synthetic Pathway Overview

The most direct and efficient pathway to the target compound involves a two-step sequence starting from 4-aminopyridine-2-carboxylic acid (also known as 4-aminopicolinic acid). This strategy is predicated on an initial protection of the carboxylic acid as a tert-butyl ester, followed by a regioselective bromination of the electron-rich pyridine ring.

The rationale for this sequence is twofold:

-

Esterification First: The carboxylic acid is protected as a tert-butyl ester to prevent unwanted side reactions during the subsequent electrophilic bromination step. The bulky tert-butyl group is stable under the planned bromination conditions.

-

Regioselective Bromination: The 4-amino group is a strong activating group that directs electrophilic substitution primarily to the ortho (C3 and C5) positions. Due to the presence of the substituent at C2, the bromination is directed specifically to the C5 position.

The overall transformation is depicted below:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of tert-Butyl 4-aminopyridine-2-carboxylate (Intermediate)

This initial step involves the esterification of 4-aminopyridine-2-carboxylic acid. Direct esterification with tert-butanol is challenging. A highly effective method utilizes di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Mechanism: The reaction proceeds through the formation of a mixed anhydride intermediate. DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a highly reactive tert-butoxycarbonylpyridinium species. This species then activates the carboxylic acid, which subsequently reacts with tert-butanol (generated in situ from the decomposition of (Boc)₂O) to form the desired ester. Carbon dioxide and a second molecule of tert-butanol are byproducts.

Caption: Workflow for the tert-butyl esterification.

Protocol 1: Esterification

| Parameter | Value/Description |

| Reactants | 4-Aminopyridine-2-carboxylic acid (1.0 eq) |

| Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 - 2.0 eq) | |

| 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq) | |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12-24 hours (monitor for completion) |

| Work-up | 1. Dilute with ethyl acetate. 2. Wash with saturated aqueous NaHCO₃ solution, followed by brine. 3. Dry the organic layer over anhydrous Na₂SO₄. |